molecular formula C18H25N5O B10871926 3-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine

3-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine

Cat. No.: B10871926
M. Wt: 327.4 g/mol
InChI Key: UOJPPMAUXZNGCE-UHFFFAOYSA-N
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Description

3-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine is a complex organic compound featuring a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine ring system.

    Introduction of the Furan-2-ylmethyl Group: This is achieved through a nucleophilic substitution reaction where a furan-2-ylmethyl halide reacts with the pyrrolo[2,3-d]pyrimidine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the furan and pyrrolo[2,3-d]pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted pyrrolo[2,3-d]pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.

Medicine

In medicinal chemistry, this compound shows potential as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors involved in diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 3-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, either inhibiting or activating their function. This interaction can modulate various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(7-(furan-2-ylmethyl)-4-imino-5,6-dimethyl-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylpropan-1-amine lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

3-[7-(furan-2-ylmethyl)-4-imino-5,6-dimethylpyrrolo[2,3-d]pyrimidin-3-yl]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C18H25N5O/c1-13-14(2)23(11-15-7-5-10-24-15)18-16(13)17(19)22(12-20-18)9-6-8-21(3)4/h5,7,10,12,19H,6,8-9,11H2,1-4H3

InChI Key

UOJPPMAUXZNGCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=C1C(=N)N(C=N2)CCCN(C)C)CC3=CC=CO3)C

Origin of Product

United States

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